(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
(1S,4R)-Bicyclo[221]heptane-2-carbonitrile is a bicyclic organic compound with a unique structure that includes a nitrile group attached to a bicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps, such as the reaction of a suitable halide with a cyanide source under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: (1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, participating in various reactions with nucleophiles in the body .
Comparison with Similar Compounds
(1S,4R)-Bicyclo[2.2.1]heptan-2-amine: Similar bicyclic structure but with an amine group instead of a nitrile.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different chemical properties.
Uniqueness: (1S,4R)-Bicyclo[2.2.1]heptane-2-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for functionalization compared to its analogs. This makes it a valuable compound in synthetic chemistry and various applications.
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8?/m1/s1 |
InChI Key |
GAHKEUUHTHVKEA-KVARREAHSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2C#N |
Canonical SMILES |
C1CC2CC1CC2C#N |
Origin of Product |
United States |
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